molecular formula C12H14BrNO B1449558 4-Bromo-N-cyclobutyl-3-methylbenzamide CAS No. 1692915-07-3

4-Bromo-N-cyclobutyl-3-methylbenzamide

Cat. No. B1449558
M. Wt: 268.15 g/mol
InChI Key: YIMCEFSMCUGJQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-N-cyclobutyl-3-methylbenzamide, also known as 4-bromo-N-CBMA, is a synthetic, organobromine compound that is widely used in scientific research, particularly in laboratory experiments. It is a colorless, crystalline solid that is soluble in organic solvents. 4-bromo-N-CBMA is a versatile compound with a wide range of applications in the field of chemistry, including organic synthesis, drug-discovery, and materials science.

Scientific Research Applications

Synthesis and Structural Analysis

Research on structurally related compounds often focuses on synthesis methodologies, crystal structure analysis, and the investigation of molecular interactions. For example, the study of bromophenols and their derivatives, including their synthesis and the analysis of noncovalent interactions like halogen bonding, provides valuable insights into the stabilization of compounds in solid states and their crystallization processes. Such studies are crucial for understanding the chemical properties and potential applications of new compounds, including those related to "4-Bromo-N-cyclobutyl-3-methylbenzamide" (Bolotin et al., 2020).

Biological Activity and Medical Research

Compounds similar to "4-Bromo-N-cyclobutyl-3-methylbenzamide" have been studied for their biological activities, including antibacterial, antifungal, and antitumor effects. These studies contribute to the development of new pharmaceuticals and therapeutic agents. For instance, research into the antibacterial and antifungal activities of pyrrole and pyrrolidine compounds derived from bromo-hydroxybenzoic acid highlights the potential of such compounds in medical applications (Mehta, 2013).

Future Directions

: Sigma-Aldrich Product Link : ChemSpider - Structure : ChemSpider - Related Compound : ChemicalBook - N-Cyclopentyl 4-bromo-3-methylbenzamide : ChemicalBook - 4-Bromo-N-cyclobutyl-3-methylbenzamide

properties

IUPAC Name

4-bromo-N-cyclobutyl-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-8-7-9(5-6-11(8)13)12(15)14-10-3-2-4-10/h5-7,10H,2-4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMCEFSMCUGJQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2CCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-cyclobutyl-3-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.